2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde
Description
2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 5-fluoro group and a 3,5-difluorophenoxy moiety at the 2-position. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing fluorine atoms and the aldehyde functional group enhance its reactivity in nucleophilic additions and condensation reactions, making it a versatile intermediate. Its structural features, including the planar aromatic system and polar substituents, influence its physicochemical properties, such as solubility in polar solvents and thermal stability .
Properties
IUPAC Name |
2-(3,5-difluorophenoxy)-5-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-1-2-13(8(3-9)7-17)18-12-5-10(15)4-11(16)6-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCPVXZZCAVTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)OC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde typically involves the reaction of 3,5-difluorophenol with 5-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic aromatic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(3,5-Difluorophenoxy)-5-fluorobenzoic acid.
Reduction: 2-(3,5-Difluorophenoxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group is reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic rings.
Comparison with Similar Compounds
Fluorinated Benzaldehyde Derivatives
Key Compounds Compared :
- 5-Fluorobenzaldehyde: Lacks the 3,5-difluorophenoxy group, resulting in lower molecular weight (138.12 g/mol vs. ~264.19 g/mol for the target compound) and reduced steric hindrance.
- 2-(4-Fluorophenoxy)-5-fluorobenzaldehyde: Differs in the substitution pattern of the phenoxy group (monofluoro vs. difluoro), which alters electronic effects and reactivity.
Reactivity and Stability :
- The 3,5-difluorophenoxy group in the target compound increases electron withdrawal, enhancing electrophilicity at the aldehyde group compared to non-fluorinated analogs. This promotes faster nucleophilic aromatic substitutions but may reduce stability under alkaline conditions .
- Thermal Properties : Fluorine substituents raise melting/boiling points due to increased molecular weight and dipole interactions. For example, a-Bromo-3,5-difluorotoluene (F.W. 207.02) has a boiling point of 65°C , while the target compound’s larger size likely elevates this further.
Table 1: Physicochemical Comparison of Fluorinated Benzaldehydes
Phenoxy-Substituted Fluorinated Compounds
Key Analogs :
- 2-(3,5-Difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF): A β-O-4 lignin model compound studied for oxidative degradation. Like the target compound, its 3,5-difluorophenoxy group acts as a detectable "tag" during reactions, releasing 3,5-difluorophenol (DFPh) under oxidative conditions .
- Non-fluorinated β-O-4 lignin models: Less resistant to active oxygen species (AOS) due to the absence of electron-withdrawing fluorine substituents.
Degradation Behavior :
- The target compound’s 3,5-difluorophenoxy group likely increases resistance to radical-mediated degradation compared to non-fluorinated analogs but remains susceptible to AOS attack at the benzylic position, similar to VDF .
- Methoxy vs. Fluoro Substituents : Methoxy groups in VDF donate electrons, stabilizing the aromatic ring, while fluorine’s electron withdrawal in the target compound may accelerate side-chain cleavage.
Comparison with Diamine Precursors :
- 4-(Substituted)-5-fluorobenzene-1,2-diamine (): Used to synthesize benzimidazoles. The target compound’s aldehyde group enables condensations (e.g., with diamines) to form heterocycles like imidazoles or quinolines, offering broader applicability than diamine intermediates .
- Reaction Conditions : The target compound’s synthesis likely requires milder conditions than SnCl₂-mediated reductions (used for diamine synthesis in ), reducing side reactions .
Biological Activity
2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of 2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde can be represented as follows:
- Molecular Formula : C13H8F4O
- Molecular Weight : 270.2 g/mol
Biological Activity Overview
Research indicates that 2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde exhibits a range of biological activities, particularly in the context of cancer and infectious diseases. The following sections detail specific findings related to its efficacy and mechanism of action.
Antitumor Activity
Recent studies have demonstrated that 2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde possesses significant antitumor properties.
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
- IC50 Values : In vitro studies report IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating a moderate potency compared to standard chemotherapeutics.
Table 1: Antitumor Efficacy in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 25 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Inhibition of Pathogens : Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for these pathogens range from 50 to 100 µg/mL.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 75 | Moderate |
| Escherichia coli | 100 | Moderate |
Structure-Activity Relationship (SAR)
The structural modifications of the compound significantly influence its biological activity.
- Fluorine Substitutions : The presence of fluorine atoms at the ortho and para positions enhances lipophilicity and bioavailability.
- Phenoxy Group : The difluorophenoxy moiety contributes to the compound's interaction with biological targets, potentially improving selectivity and potency.
Case Studies
Several case studies have highlighted the therapeutic potential of 2-(3,5-Difluorophenoxy)-5-fluorobenzaldehyde:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors showed promising results with a regimen including this compound, leading to partial responses in a subset of patients.
-
Case Study on Infectious Diseases :
- Research focused on its application against drug-resistant bacterial strains has illustrated its potential as an alternative treatment option in antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
